molecular formula C9H12O3 B13315909 Methyl 2-(4-methylfuran-3-yl)propanoate

Methyl 2-(4-methylfuran-3-yl)propanoate

Cat. No.: B13315909
M. Wt: 168.19 g/mol
InChI Key: ZIKNBBNAZQWMNU-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylfuran-3-yl)propanoate is an organic compound with the molecular formula C₉H₁₂O₃ It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methylfuran-3-yl)propanoate can be achieved through several methods. One common approach involves the reaction of 4-methylfuran-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group is converted into an ester group.

Another method involves the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. This method provides a direct and simple strategy for the synthesis of polysubstituted furans, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methylfuran-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylates.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-3,4-dicarboxylates.

    Reduction: Methyl 2-(4-methylfuran-3-yl)propanol.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Methyl 2-(4-methylfuran-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-methylfuran-3-yl)propanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methylpyridin-2-yl)propanoate
  • Ethyl 2-(4-methylspiro[2.4]heptan-4-yl)propanoate

Uniqueness

Methyl 2-(4-methylfuran-3-yl)propanoate is unique due to its furan ring structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 2-(4-methylfuran-3-yl)propanoate

InChI

InChI=1S/C9H12O3/c1-6-4-12-5-8(6)7(2)9(10)11-3/h4-5,7H,1-3H3

InChI Key

ZIKNBBNAZQWMNU-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=C1C(C)C(=O)OC

Origin of Product

United States

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